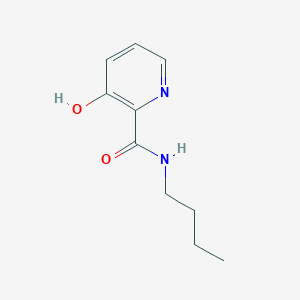
N-Butyl-3-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Butyl-3-hydroxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Research has indicated that N-Butyl-3-hydroxypyridine-2-carboxamide acts as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that this compound can enhance insulin sensitivity and promote glucose uptake in muscle cells, making it a potential candidate for treating type 2 diabetes .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative damage are significant contributors to disease progression.
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its hydroxypyridine structure allows for various functionalization reactions, enabling the synthesis of more complex molecules. For instance, it can be used to prepare derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use in developing agrochemicals, particularly as a component in novel pesticide formulations. Its ability to modulate biological pathways could lead to the creation of more effective pest control agents with reduced environmental impact.
Data Table: Summary of Applications
Case Studies
-
Antidiabetic Activity Study
In a controlled laboratory setting, researchers tested the effects of this compound on glucose uptake in muscle cells. The findings revealed a significant increase in glucose transport, suggesting its potential as a therapeutic agent for managing diabetes . -
Neuroprotective Mechanism Investigation
A study focused on the neuroprotective effects of the compound highlighted its ability to reduce markers of oxidative stress in neuronal cell cultures exposed to toxic agents. This research points towards its application in treating neurodegenerative disorders .
Properties
CAS No. |
1079-41-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
InChI Key |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
Key on ui other cas no. |
1079-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















